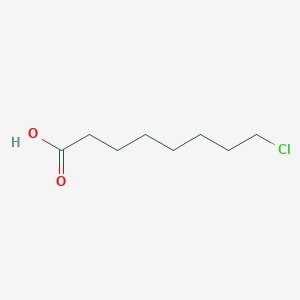
3-Hydroxy-7-methyloctanoic acid
Vue d'ensemble
Description
3-Hydroxy-7-methyloctanoic acid is a hydroxylated fatty acid with the molecular formula C9H18O3. It is a key component in the biosynthesis of certain cyclic lipodepsipeptides, such as WAP-8294A2, which exhibit potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-7-methyloctanoic acid can be synthesized through the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) using bacterial strains like Pseudomonas resinovorans. The bacteria are grown on substrates such as 13-methyltetradecanoic acid, resulting in the production of mcl-PHA polymers composed primarily of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of genetically engineered microorganisms that can efficiently convert specific fatty acid substrates into the desired hydroxylated fatty acid. The process typically includes fermentation, extraction, and purification steps to obtain the compound in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-7-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: 3-Keto-7-methyloctanoic acid.
Reduction: 3-Hydroxy-7-methyloctanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-7-methyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules, including cyclic lipodepsipeptides.
Biology: It plays a role in the study of bacterial metabolism and the biosynthesis of natural products.
Medicine: The compound is a key component in the development of antibiotics, particularly those targeting MRSA.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 3-hydroxy-7-methyloctanoic acid involves its incorporation into cyclic lipodepsipeptides like WAP-8294A2. The compound is activated by acyl-CoA ligase (ACL6) to form an acyl-CoA thioester, which is then recognized by the condensation domain of non-ribosomal peptide synthetase (NRPS). This leads to the formation of an amide bond between the fatty acyl-CoA and a peptide, resulting in the biosynthesis of the cyclic lipodepsipeptide .
Comparaison Avec Des Composés Similaires
3-Hydroxy-7-methyloctanoic acid can be compared with other hydroxylated fatty acids, such as:
3-Hydroxy-9-methyldecanoic acid: Another component of mcl-PHA polymers, differing in the length and position of the methyl group.
3-Hydroxy-5-methylhexanoic acid: Similar in structure but with a shorter carbon chain and different methyl group position.
The uniqueness of this compound lies in its specific role in the biosynthesis of potent anti-MRSA cyclic lipodepsipeptides, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
3-hydroxy-7-methyloctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7-8,10H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSDOFWLDXJRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B8137581.png)

![3-Bromo-1-[3-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene;sulfane](/img/structure/B8137597.png)





![6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8137652.png)
